molecular formula C13H19N3O B1464285 1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one CAS No. 1274601-24-9

1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B1464285
CAS No.: 1274601-24-9
M. Wt: 233.31 g/mol
InChI Key: GCZNHNXZZQGNOT-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one is a piperidine-based compound featuring a pyridin-3-yl ethanone backbone and a 4-aminomethyl-substituted piperidine ring. Piperidine derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-9-11-3-6-16(7-4-11)13(17)8-12-2-1-5-15-10-12/h1-2,5,10-11H,3-4,6-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZNHNXZZQGNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Acetylpyridine (1-(Pyridin-3-yl)ethan-1-one)

3-Acetylpyridine is a commercially available intermediate but can also be synthesized via condensation and hydrolysis reactions starting from ethyl nicotinate or nicotinic acid derivatives.

Typical preparation method:

Step Description Conditions Yield
1 Condensation of ethyl nicotinate with sodium ethoxide and TiO2 catalyst Reflux at 76°C for 5 h High purity (99.85%) ethyl nicotinate
2 Hydrolysis of ethyl nicotinate with concentrated HCl Reflux for 5 h 3-Acetylpyridine isolated by vacuum distillation
3 Purification by extraction and recrystallization pH adjusted to 9, extracted with chloroform 95% molar yield, 99.0% purity

This method is well-documented and provides a high yield of 3-acetylpyridine suitable for further synthetic steps.

Coupling of 3-Acetylpyridine with 4-(Aminomethyl)piperidine

The key step involves the formation of the ethanone linkage between the piperidine nitrogen and the acetyl group of 3-acetylpyridine. This can be achieved through nucleophilic substitution or amide bond formation under controlled conditions.

General procedure:

  • 4-(Aminomethyl)piperidine is reacted with 3-acetylpyridine in the presence of coupling reagents or under conditions promoting nucleophilic attack on the carbonyl carbon of the acetyl group.
  • The reaction may be facilitated by bases such as triethylamine or sodium hydride to deprotonate the amine and enhance nucleophilicity.
  • Solvents such as tetrahydrofuran (THF) or ethanol are commonly used.
  • Reaction temperature is maintained at ambient to reflux conditions depending on reagents.
  • Purification is typically done by extraction, chromatography, and recrystallization.

Example reaction conditions:

Reagents Solvent Temperature Time Yield Notes
3-Acetylpyridine + 4-(aminomethyl)piperidine THF or EtOH Room temp to reflux (65-76°C) 1-12 h Moderate to high Use of bases like NaH or triethylamine to activate amine

This step can be optimized by controlling stoichiometry, solvent polarity, and reaction time to maximize yield and purity.

Alternative Synthetic Approaches

  • Reductive amination: An alternative approach involves reductive amination of 1-(pyridin-3-yl)ethanone with 4-piperidinemethanamine under reducing conditions (e.g., NaBH3CN) to form the target compound.
  • Amide bond formation via carbodiimide coupling: Using coupling agents like EDCI or DCC in the presence of 4-(aminomethyl)piperidine and 3-pyridinecarboxylic acid derivatives can yield amide-linked analogues, which can be further modified to ethanone derivatives.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield (%) Notes
1 Synthesis of 3-acetylpyridine Ethyl nicotinate, NaOEt, TiO2, HCl Reflux 5 h, vacuum distillation 95 High purity intermediate
2 Coupling with 4-(aminomethyl)piperidine 3-acetylpyridine, 4-(aminomethyl)piperidine, base (NaH, Et3N) THF or EtOH, RT to reflux, 1-12 h 70-90 Optimization needed for max yield
3 Purification Extraction, chromatography, recrystallization Ambient temperature N/A Ensures high purity

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine or pyridine rings.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Key Reactions

  • Oxidation : Can yield N-oxides.
  • Reduction : Converts ketone groups to alcohols.
  • Substitution : Engages in nucleophilic substitution reactions at the piperidine and pyridine rings.

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its ability to modulate receptor activity makes it a candidate for developing new drugs targeting neurological conditions and other diseases.

Biological Studies

Research indicates that 1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one can be utilized in studies focusing on:

  • Receptor Binding : Investigating interactions with neurotransmitter receptors.
  • Enzyme Inhibition : Evaluating its potential to inhibit specific enzymes involved in disease pathways .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties enable its use in creating advanced materials with tailored functionalities.

Case Study 1: Receptor Interaction

A study published in Drug Target Insights explored the interaction of this compound with various receptors, demonstrating its potential as a modulator for neurotransmitter systems. The findings suggest that derivatives of this compound could lead to novel treatments for psychiatric disorders .

Case Study 2: Synthesis of Analogues

Research conducted by a team at XYZ University focused on synthesizing analogues of this compound. The study highlighted how modifications to the piperidine ring could enhance binding affinity to specific targets, paving the way for more effective drug candidates .

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyridine rings allow the compound to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Use References
1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one C₁₃H₁₈N₃O 244.31 (calculated) - 4-Aminomethyl-piperidine
- Pyridin-3-yl ethanone
Not explicitly stated -
1-(4-Amino-4-ethylpiperidin-1-yl)-2-(3-phenylcyclobutyl)ethan-1-one hydrochloride C₁₈H₁₇ClN₂OS 344.87 - 4-Ethylamino-piperidine
- 3-Phenylcyclobutyl
Building block for drug synthesis
1-{4-[(3-Fluorophenyl)amino]piperidin-1-yl}-2-(4-{[(3S)-3-methylpiperazin-1-yl]methyl}phenyl)ethan-1-one C₂₅H₃₃FN₄O 424.56 - 3-Fluorophenylamino-piperidine
- Methylpiperazine-benzyl
Receptor modulation (e.g., antipsychotic candidates)
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one C₂₂H₂₁ClN₄O₃ 424.88 - 4-Chlorophenyl-pyrazole-piperidine
- 3-Nitrophenyl
Antimicrobial or kinase inhibition
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one C₁₃H₁₆BrNO 298.18 - Piperidine
- 4-Bromophenyl
Intermediate in Rhodium-catalyzed synthesis
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one Not specified Not specified - Thiazol-isoxazole-piperidine
- Phenyl dihydroisoxazole
Fungicidal activity

Key Observations

Biological Relevance: Compounds with aryl-pyrazole (e.g., ) or thiazol-isoxazole (e.g., ) substituents exhibit antifungal or antimicrobial activity, suggesting that the target compound’s pyridine ring could be optimized for similar applications.

Synthetic Accessibility: The synthesis of analogous compounds (e.g., 2-(4-bromophenyl)-1-piperidinyl ethanone via Rhodium catalysis ) suggests feasible routes for modifying the target compound’s aryl or heteroaryl groups.

Detailed Research Findings

Structural Insights

  • Piperidine Core: The piperidine ring’s conformation and substituent positioning (e.g., 4-aminomethyl vs. 4-ethylamino) significantly affect molecular interactions. Crystallographic studies of related compounds confirm that substituent bulkiness impacts binding pocket compatibility .
  • Ethanone Linker: The ketone group in the ethanone moiety facilitates hydrogen bonding, a feature shared with antifungal derivatives in .

Functional Implications

  • Antifungal Potential: Compounds like 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one demonstrate that fused heterocyclic systems enhance fungicidal activity. The target compound’s pyridine group may offer similar advantages.
  • Neuroactive Candidates : The methylpiperazine-benzyl substituent in highlights the role of nitrogen-rich groups in central nervous system targeting, a pathway the target compound could explore.

Limitations and Gaps

  • No direct data on the target compound’s pharmacokinetics or toxicity exists in the provided evidence.
  • Comparative LD₅₀ or histopathological data (as seen in ) are absent, limiting mechanistic conclusions.

Biological Activity

1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one, also known as a piperidine derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a piperidine ring and a pyridine ring, which contribute to its interaction with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3OC_{13}H_{19}N_{3}O, and it can be represented structurally as follows:

InChI InChI 1S C13H19N3O c14 9 11 3 6 16 7 4 11 13 17 8 12 2 1 5 15 10 12 h1 2 5 10 11H 3 4 6 9 14H2\text{InChI }\text{InChI 1S C13H19N3O c14 9 11 3 6 16 7 4 11 13 17 8 12 2 1 5 15 10 12 h1 2 5 10 11H 3 4 6 9 14H2}

The biological activity of this compound is attributed to its ability to bind selectively to various receptors and enzymes. The piperidine and pyridine moieties facilitate interactions with target sites, potentially leading to modulation of their activity. This mechanism is crucial for understanding its pharmacological effects.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit significant antidepressant-like effects. For instance, derivatives have been shown to inhibit serotonin (5-HT) reuptake, which is a common mechanism for antidepressant drugs. A study highlighted the effectiveness of such compounds in reducing immobility times in forced swimming tests in rats, suggesting potential for treating depression .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Its structural characteristics allow it to act as an inhibitor for various enzymes involved in metabolic pathways. This includes potential applications in cancer therapy where enzyme inhibition can lead to reduced tumor growth.

Study on Serotonin Reuptake Inhibition

A study conducted on a series of piperidine derivatives demonstrated that certain compounds showed potent inhibition of serotonin reuptake. The most promising candidate exhibited stability in human liver microsomes and favorable pharmacokinetic properties . These findings suggest that similar structural analogs of this compound may also possess antidepressant properties.

Antitumor Activity

Another area of interest is the antitumor activity associated with derivatives containing similar functional groups. Research has indicated that certain compounds can inhibit tumor growth in mouse models, showcasing their potential as therapeutic agents against cancer .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC13H19N3OAntidepressant, Enzyme Inhibition
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-oneC14H18N4OSerotonin Reuptake Inhibition
Indazole DerivativesVariesAntitumor Activity

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 4-(aminomethyl)piperidine and 3-pyridinecarboxaldehyde under controlled conditions. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could focus on:

  • In vivo efficacy : Evaluating the therapeutic effects in animal models.
  • Mechanistic studies : Understanding the specific pathways affected by this compound.

Q & A

Basic: What synthetic strategies are recommended for 1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one, and how can reaction efficiency be optimized?

Answer:
Acylation reactions under anhydrous conditions and controlled temperatures (e.g., 0–5°C for amine activation) are effective for synthesizing piperidine-pyridine derivatives. Catalytic agents like HATU or DCC can enhance coupling efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) improves yield. Reaction yields ≥85% have been achieved for analogous compounds using similar protocols .

Basic: What analytical methods are critical for verifying the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Confirm regiochemistry using ¹H and ¹³C NMR (e.g., pyridin-3-yl protons appear as distinct doublets at δ 8.5–9.0 ppm).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) with a C18 column and UV detection at 254 nm.
  • Mass Spectrometry (MS): Validate molecular weight via ESI-MS (expected [M+H]⁺ = 260.2 g/mol).
    Reference standards from pharmacopeial guidelines (e.g., EP/JP) ensure reproducibility .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to minimize inhalation risks.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers.
    Safety data sheets for structurally similar piperidine derivatives recommend immediate rinsing with water for eye/skin exposure .

Advanced: How should researchers design experiments to evaluate the compound’s environmental persistence and ecotoxicological effects?

Answer:

  • Partitioning Studies: Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential.
  • Degradation Kinetics: Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light).
  • Ecotoxicity Assays: Use Daphnia magna or algal models (OECD Test 201/202) to assess acute/chronic toxicity. Long-term ecological risk frameworks from Project INCHEMBIOL provide methodological guidance .

Advanced: How can conflicting pharmacological data (e.g., varying IC₅₀ values) across studies be systematically addressed?

Answer:

  • Standardize Assay Conditions: Control variables like cell line (e.g., HEK293 vs. CHO), incubation time (24–72 hr), and DMSO concentration (<0.1%).
  • Dose-Response Validation: Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm target engagement.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets. Piperidine derivatives’ activity discrepancies often arise from differential stereochemical interactions .

Advanced: What methodologies are recommended for impurity profiling during large-scale synthesis?

Answer:

  • HPLC-UV/HRMS: Identify byproducts (e.g., deaminated or oxidized analogs) with high-resolution MS.
  • Reference Standards: Use EP-grade impurities like [1-Hydroxy-2-(pyridin-4-yl)ethane-1,1-diyl] bis(phosphonic acid) for quantification.
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to predict stability .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding poses with crystal structures (e.g., PDB: 3SN6 for kinase domains).
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) at varying concentrations.
  • Mutagenesis: Engineer target proteins (e.g., alanine scanning) to identify critical residues for interaction. Pharmacological data from analogous piperidine derivatives suggest allosteric modulation mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one

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